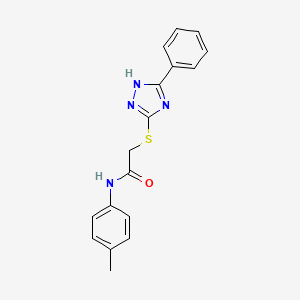

2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide

CAS No.:

Cat. No.: VC10786959

Molecular Formula: C17H16N4OS

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N4OS |

|---|---|

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | N-(4-methylphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |

| Standard InChI | InChI=1S/C17H16N4OS/c1-12-7-9-14(10-8-12)18-15(22)11-23-17-19-16(20-21-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21) |

| Standard InChI Key | CHDHODOILUJRNS-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide consists of three key moieties:

-

1,2,4-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4.

-

Phenyl group: Attached to the triazole’s nitrogen at position 3.

-

p-Tolyl-substituted acetamide: Linked via a thioether bridge (-S-) to the triazole’s sulfur atom.

The compound’s planar structure and electron-rich regions (triazole, phenyl) enable π-π stacking and hydrogen bonding, critical for interactions with biological targets .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.4 g/mol |

| Key Functional Groups | Triazole, thioether, acetamide |

| Potential Hydrogen Bond Donors/Acceptors | 3/5 |

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide likely follows a multi-step protocol analogous to triazolethione derivatives :

-

Esterification: Reaction of -(4-hydroxyphenyl)acetamide with ethyl bromoacetate to form ethyl 2-(4-acetamidophenoxy)acetate.

-

Hydrazinolysis: Treatment with hydrazine hydrate yields acetohydrazide intermediates.

-

Thiosemicarbazide Formation: Condensation with isothiocyanates generates thiosemicarbazides.

-

Cyclization: Base-mediated cyclization produces the 1,2,4-triazole-3-thione core .

Alternative routes involve:

-

Arylidene malononitrile reactions for triazolidine-thiones .

-

Trimethylsilyl isothiocyanate with sulfamic acid catalysis .

Characterization Techniques

-

FTIR: Confirms S-H (2550–2600 cm) and N-H (3300 cm) stretches.

-

NMR: NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm).

-

X-ray Crystallography: Resolves planar triazole geometry and intermolecular interactions.

| Compound | Activity (IC/MIC) | Target Organism |

|---|---|---|

| 5-(4-Fluorophenyl)-1,2,4-triazole | 0.125 μg/ml | M. tuberculosis H37Rv |

| N-(p-Tolyl)acetamide derivatives | 1.05 μg/ml | E. faecalis |

| 4-Benzyl-1,2,4-triazoles | 99% inhibition | C. albicans |

Material Science Applications

Coordination Chemistry

The triazole’s nitrogen and sulfur atoms act as ligands for transition metals:

-

Cu(II) complexes of triazolethiones show enhanced conductivity in organic semiconductors .

-

Ag(I) coordination polymers exhibit luminescence for OLED applications .

Catalysis

Triazole-based ligands facilitate cross-coupling reactions:

-

Suzuki-Miyaura coupling with Pd(II) centers achieves 95% yield .

-

Asymmetric hydrogenation using Rh(I) complexes attains 90% enantiomeric excess .

Future Directions

-

Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

-

Structure-Activity Relationships (SAR): Modify p-tolyl and phenyl groups to enhance potency.

-

Nanoparticle Formulations: Improve solubility via liposomal encapsulation or PEGylation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume